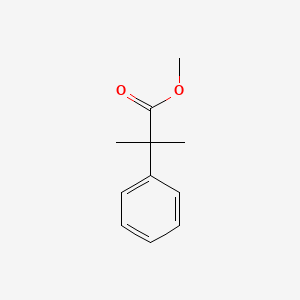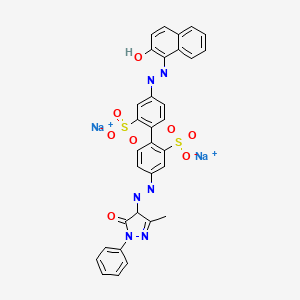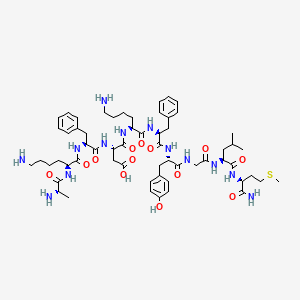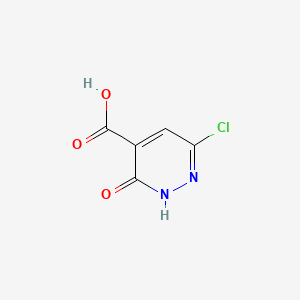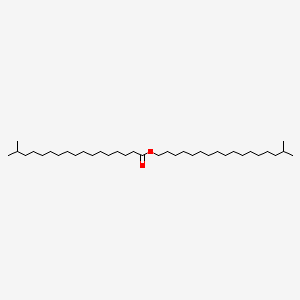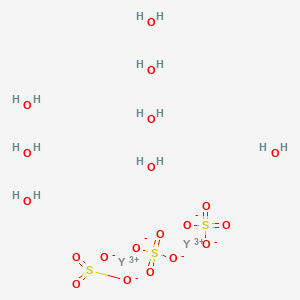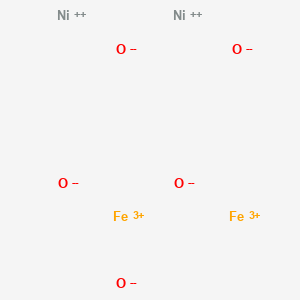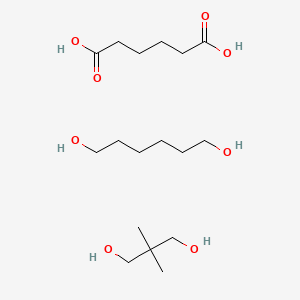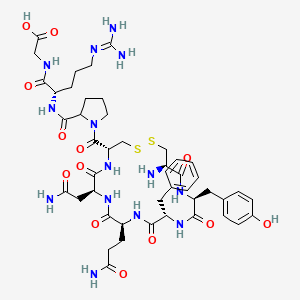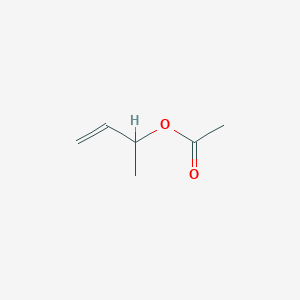
1-Methylallyl acetate
Description
1-Methylallyl acetate is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
but-3-en-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-5(2)8-6(3)7/h4-5H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWCPTCPTWCZSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20986650 | |
| Record name | But-3-en-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20986650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6737-11-7 | |
| Record name | 1-Methylallyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006737117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | But-3-en-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20986650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYLALLYL ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-buten-2-yl acetate challenging to polymerize?
A1: 3-Buten-2-yl acetate exhibits significant degradative and effective chain transfer during polymerization, particularly with benzoyl peroxide as a catalyst. [] This means that growing polymer chains are frequently terminated, resulting in low molecular weight polymers. In fact, research shows that effective chain transfer accounts for 86% of the total transfer reactions. [] This makes achieving high molecular weight polymers difficult.
Q2: How does the polymerization behavior of 3-buten-2-yl acetate compare to allyl acetate?
A2: Studies indicate that 3-buten-2-yl acetate shows higher values of dM/dC (change in monomer concentration over change in catalyst concentration) and higher conversion to polymer compared to allyl acetate. [] This suggests that while both compounds are prone to chain transfer reactions, the α-methyl substitution in 3-buten-2-yl acetate may slightly enhance its reactivity in polymerization.
Q3: Beyond polymerization, how else can 3-buten-2-yl acetate be utilized in organic synthesis?
A3: 3-Buten-2-yl acetate can participate in palladium-catalyzed allylic alkylation reactions. [] By using specific ligands like PCyxPh3-x and carbene ligands, a significant degree of retention of regiochemistry and stereochemistry can be achieved. This control over the reaction outcome makes it valuable for synthesizing complex molecules with defined stereochemistry.
Q4: Are there alternative synthetic routes to access the structural motif present in 3-buten-2-yl acetate?
A4: Yes, the (E)-4-phenylbut-3-en-2-yl acetate, a phenyl-substituted analog of 3-buten-2-yl acetate, was found to be the major component in solvent extracts of the Monanthotaxis capea plant. [] This suggests that natural product extraction could be a potential, albeit likely limited, source for this class of compounds.
Q5: Has computational chemistry been employed to study reactions involving 3-buten-2-yl acetate?
A5: Yes, CASSCF calculations have been used to investigate the [, ] sigmatropic rearrangement of 3-buten-2-yl acetate. [] Interestingly, these calculations revealed the existence of two competitive concerted pathways involving either a boat-shaped (pseudopericyclic) or a chair-shaped (pericyclic) transition state. This finding highlights the complexity of even seemingly simple rearrangements and the importance of computational methods in understanding reaction mechanisms.
Q6: Can you provide an example of a specific application for a compound derived from 3-buten-2-yl acetate?
A6: (E)-3-Amino-1-phenyl-1-butene, a compound structurally related to 3-buten-2-yl acetate, has shown activity as a monoamine oxidase (MAO) inhibitor. [] MAO is a target enzyme for developing treatments for Parkinson's disease. This example demonstrates the potential of molecules derived from 3-buten-2-yl acetate to serve as starting points for medicinal chemistry efforts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


